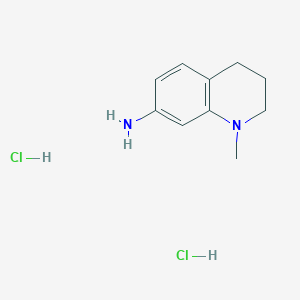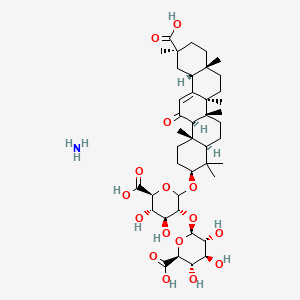
Monoammoniumglycyrrhizinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoammoniumglycyrrhizinate is a bioactive compound derived from the root of the licorice plant, Glycyrrhiza glabra. It is known for its therapeutic properties, including anti-inflammatory, antiviral, and hepatoprotective effects . This compound is commonly utilized in pharmaceutical and nutraceutical formulations .
准备方法
Synthetic Routes and Reaction Conditions
Monoammoniumglycyrrhizinate is synthesized by dissolving glycyrrhizic acid powder into an organic solvent solution for refluxing extraction. Ammonia or ammonia water is then added, and the mixture is filtered and dried to obtain this compound . This method is efficient, cost-effective, and environmentally friendly compared to traditional methods .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process includes dissolving glycyrrhizic acid in alcohol or ketone solvents, followed by the addition of ammonia. The solution is then filtered and dried to produce high-purity this compound .
化学反应分析
Types of Reactions
Monoammoniumglycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert it back to glycyrrhizic acid.
Substitution: Substitution reactions can modify its functional groups to produce different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, are used depending on the desired derivative.
Major Products Formed
Oxidation: Glycyrrhetinic acid derivatives.
Reduction: Glycyrrhizic acid.
Substitution: Various glycyrrhizinate derivatives.
科学研究应用
Monoammoniumglycyrrhizinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized for its anti-inflammatory, antiviral, and hepatoprotective properties.
Industry: Employed in the formulation of pharmaceuticals and nutraceuticals.
作用机制
Monoammoniumglycyrrhizinate exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2, increasing local concentrations of cortisol, a potent anti-inflammatory agent.
Antiviral: Interferes with the replication cycle of various viruses by inhibiting viral mRNA transcription.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
相似化合物的比较
Similar Compounds
- Monopotassiumglycyrrhizinate
- Compound ammoniumglycyrrhizinate
- Compound glycyrrhizin
Uniqueness
Monoammoniumglycyrrhizinate is unique due to its specific combination of anti-inflammatory, antiviral, and hepatoprotective properties. It is particularly effective in modulating inflammatory responses and inhibiting viral replication, making it a versatile agent in treating various conditions .
属性
分子式 |
C42H65NO16 |
|---|---|
分子量 |
840.0 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35?,38+,39-,40-,41+,42+;/m0./s1 |
InChI 键 |
ILRKKHJEINIICQ-UFTZEXNXSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)
![(5S,10S,13S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13399493.png)

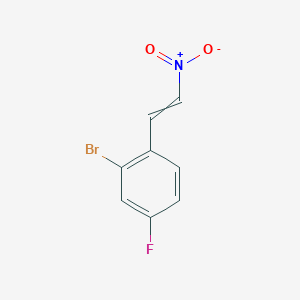
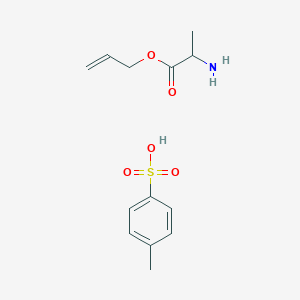
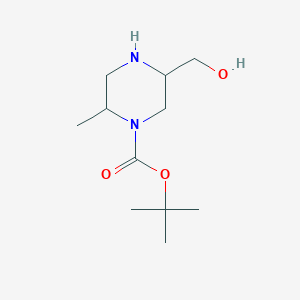
![3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid](/img/structure/B13399518.png)
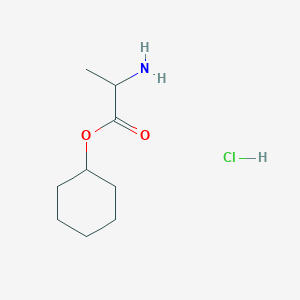
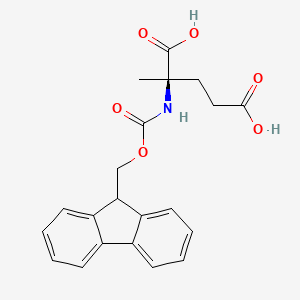

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B13399544.png)
![(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic](/img/structure/B13399546.png)
![Pyrazino[2,3-b]pyrazine](/img/structure/B13399560.png)
